molecular formula C26H18BrN5O B393299 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-BROMOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-BROMOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B393299
M. Wt: 496.4g/mol
InChI Key: IXOOXMWLHVGCSB-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-BROMOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrazole ring, a benzyloxy group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-BROMOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the benzyloxy and bromophenyl groups. Common reagents used in these reactions include hydrazine derivatives, bromobenzene derivatives, and cyanovinyl compounds. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-BROMOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alkanes .

Scientific Research Applications

5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-BROMOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-5-BROMOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Properties

Molecular Formula

C26H18BrN5O

Molecular Weight

496.4g/mol

IUPAC Name

5-amino-3-[(Z)-2-(5-bromo-2-phenylmethoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C26H18BrN5O/c27-21-11-12-24(33-17-18-7-3-1-4-8-18)19(14-21)13-20(15-28)25-23(16-29)26(30)32(31-25)22-9-5-2-6-10-22/h1-14H,17,30H2/b20-13+

InChI Key

IXOOXMWLHVGCSB-DEDYPNTBSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4

Origin of Product

United States

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